Bcl6-IN-4
Übersicht
Beschreibung
Bcl6-IN-4 is a useful research compound. Its molecular formula is C25H35ClN6O3 and its molecular weight is 503.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bcl6-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bcl6-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases and Cancer Treatment : Bcl6-IN-4 targets the BCL6-corepressor interaction, making it a therapeutic target for autoimmune diseases and cancer treatment (Kamada et al., 2017).
Breast Cancer : It promotes epithelial-mesenchymal transition (EMT) in breast cancer cells, which may have therapeutic potential against the development and progression of breast cancer (Yu et al., 2015).
Germinal Center B Cell Development : BCL6 controls gene transcription in germinal centers, which are the normal counterpart of most human B-cell lymphomas. Its biological roles are important for targeted inhibition of BCL6 functions in anti-lymphoma therapies (Huang & Melnick, 2015).
Gene Regulation : BCL6 direct target genes in normal germinal center B cells control various cellular functions during development, including survival, DNA-damage response, and differentiation (Basso et al., 2008).
Lymphoma Treatment : BCL6-i, a potent, cell-active BCL6 inhibitor, suppresses the growth of BCL6-dependent diffuse large B-cell lymphomas (DLBCLs), making it an attractive drug target for lymphoma treatment (Sameshima et al., 2018).
Oncoprotein Targeting : BCL6 inhibitors can potently block BCL6 repression of target genes and kill lymphoma cells, making it a potential cancer therapeutic target (Cárdenas et al., 2016).
Germinal Center Formation : BCL6 is essential for the differentiation of germinal center B cells and is highly expressed in lymphocytes. Its deregulation contributes to the development of B-cell lymphoma (Fukuda et al., 1997).
Histone Modification : BCL6 transcriptional repressor recruits class II histone deacetylases, which are involved in the control of the POK transcription factors activity, impacting cell development and malignancy (Lemercier et al., 2002).
Lymphomagenesis : Deregulation of BCL6 contributes to lymphomagenesis by maintaining the survival of germinal center B cells through the formation of distinct chromatin modifying complexes (Hatzi & Melnick, 2014).
Antagonists in Therapy : BCL6 antagonists are active against primary diffuse large B-cell lymphoma (DLBCL) and may find future application in the treatment of lymphomas (Wagner et al., 2011).
Therapeutic Strategy : Inhibition of BCL6 has emerged as an attractive therapeutic strategy for lymphomas, with demonstration of anti-lymphoma activity in preclinical models (Leeman-Neill & Bhagat, 2018).
Germinal Center Formation : IL4 and IL21 cooperate to induce the high Bcl6 protein level required for germinal center formation, critical for T-cell-dependent antibody response and Bcl6 regulation (Chevrier et al., 2017).
Eigenschaften
IUPAC Name |
5-[[5-chloro-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O3/c1-23(2,34)10-11-32-19-12-16(8-9-18(19)30(7)22(32)33)28-20-17(26)13-27-21(29-20)31-14-24(3,4)35-25(5,6)15-31/h8-9,12-13,34H,10-11,14-15H2,1-7H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPLWWYPZAURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bcl6-IN-4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.